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How to improve the thermal stability of lubricants containing Dilithium azelate.

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Compound of Interest		
Compound Name:	Dilithium azelate	
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Welcome to the Technical Support Center for Lubricant Formulation. This guide is designed for researchers, scientists, and drug development professionals working to enhance the thermal stability of lubricants containing **dilithium azelate**.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of dilithium azelate in a lubricant formulation?

A1: **Dilithium azelate** is a key component in lithium complex greases, formed by the reaction of azelaic acid with lithium hydroxide.[1] Its primary role is to increase the dropping point of the grease, which is a critical indicator of thermal stability and performance at high temperatures.[2] While it significantly enhances heat resistance, it contributes less to the overall thickening of the grease compared to the primary soap, such as lithium 12-hydroxystearate.[2]

Q2: What are the main causes of thermal instability in these lubricants?

A2: Thermal instability in lubricants containing **dilithium azelate** primarily stems from three phenomena at elevated temperatures:

 Oxidation: This is the most significant degradation pathway, where the base oil and thickener react with oxygen. This process forms sludge, varnish, and acidic byproducts that impair lubrication and shorten the lubricant's service life.[3][4] The rate of oxidation typically doubles for every 18°F (10°C) increase in temperature.[5]

Troubleshooting & Optimization





- Thermal Degradation: At very high temperatures, the thickener's fibrous structure can break down, even without oxygen.[5][6] This irreversible damage leads to a loss of grease consistency and oil bleed. Studies have shown that for lithium grease, irreversible structural hardening and degradation can occur when aged at 150°C.[6]
- Base Oil Evaporation: The liquid component (base oil) of the grease can evaporate at high temperatures, leading to a hardened thickener matrix and a loss of lubricating properties.[4]
 [7] Selecting a base oil with low volatility is crucial for high-temperature applications.[4]

Q3: How do antioxidants improve the thermal stability of lubricants?

A3: Antioxidants are crucial additives that protect the lubricant from degradation by retarding oxidation reactions.[8] They function by interrupting the free-radical chain reactions of oxidation.[9] The two primary types used in greases are:

- Phenolic Antioxidants: Generally effective at lower to moderate temperatures.[4]
- Aminic Antioxidants: Such as alkylated diphenylamines (ADPA), provide superior protection at higher temperatures and are often preferred for high-performance greases.[4][10]

Q4: What is a "synergistic antioxidant blend" and why is it beneficial?

A4: A synergistic blend is a combination of two or more different types of antioxidants that work together to provide more effective protection than any single antioxidant used alone.[11][12] This is because different antioxidants target different stages of the oxidation process. A common strategy involves combining:

- Radical Scavengers (e.g., aminic or phenolic types) that interrupt the propagation of free radicals.[11]
- Peroxide Decomposers (e.g., phosphites, sulfur-nitrogen compounds like dithiocarbamates)
 that convert hydroperoxides into non-radical products.[11]
- Metal Deactivators (e.g., triazole derivatives) that passivate metal surfaces to prevent them from catalyzing oxidation. This multi-pronged approach provides more comprehensive and longer-lasting protection.[11][13]



Q5: Can other additives, such as Extreme Pressure (EP) agents, affect thermal stability?

A5: Yes, the entire additive package must be carefully balanced. While Extreme Pressure (EP) and Anti-Wear (AW) additives are essential for protecting against wear under high loads, they can interact with other components and affect thermal stability.[4][14] For example, some sulfur- and phosphorus-containing EP additives can degrade at high temperatures. It is crucial to select additives that are thermally stable and compatible with the antioxidant package to avoid any antagonistic effects.[14][15]

Q6: How is the thermal stability of a lubricant experimentally measured?

A6: Several standard methods are used to evaluate thermal stability:

- Thermogravimetric Analysis (TGA): Measures the weight loss of a sample as a function of temperature or time, quantifying thermal decomposition and base oil evaporation.[16][17]
- Differential Scanning Calorimetry (DSC): Determines the oxidation onset temperature (OOT), providing a rapid assessment of a lubricant's oxidative stability.[18][19]
- Pressure Vessel Oxidation Tests (e.g., ASTM D942): Measures the decrease in oxygen pressure in a sealed, heated vessel containing the grease, indicating the rate of oxidation. [20]
- Dropping Point Test (e.g., ASTM D2265): Identifies the temperature at which the grease becomes fluid enough to drip, indicating the upper-temperature limit of the thickener system.
 [21][22]

Troubleshooting Guides Issue 1: Low Dropping Point in the Final Grease Formulation



Possible Cause	Troubleshooting Steps	
Incomplete Saponification or Complexing Reaction	Verify that the stoichiometric ratios of azelaic acid and lithium hydroxide are correct.[22] Ensure the reaction temperature profile is optimized; a two-stage heating process is common for lithium complex greases to ensure both the primary soap and the dilithium azelate complexing agent form correctly.[22]	
Poor Thickener Fiber Co-crystallization	The cooling rate after reaching the peak temperature is critical for fiber formation.[2] A controlled, slower cooling process often yields a better structure. Consider adding overbased magnesium sulfonate at the beginning of the reaction, which can facilitate more intimate cocrystallization and improve the dropping point.[2]	
Residual Water in the Grease	Incomplete dehydration can severely compromise the grease structure and lower its dropping point.[22] Ensure the mixture is heated to a sufficiently high temperature (typically 200-210°C) to drive off all water after the saponification step is complete.[22]	

Issue 2: Rapid Degradation or Short Service Life at High Operating Temperatures



Possible Cause	Troubleshooting Steps		
Inadequate Antioxidant Package	Increase the concentration of the existing antioxidant. If performance is still lacking, switch to a more potent antioxidant type, such as an aminic antioxidant for high-temperature applications.[4][10] For optimal performance, formulate with a synergistic blend of antioxidants targeting different degradation pathways.[11][13]		
High Base Oil Evaporation	The choice of base oil is critical.[7] Select a base oil with lower volatility, which typically corresponds to a higher viscosity and flash point.[4] Synthetic base oils (e.g., PAOs, Esters) generally offer lower evaporation rates and better thermal stability than mineral oils.[4][7]		
Catalytic Degradation from Metal Surfaces	Metal components in machinery can act as catalysts, accelerating oxidation.[4] Incorporate metal deactivator additives, such as triazole or mercaptothiadiazole derivatives, into the formulation to passivate these surfaces.		
Thickener Structural Breakdown	If the operating temperature exceeds the thickener's limit, irreversible damage will occur. [6] This may necessitate a reformulation with a higher ratio of azelaic acid or exploring alternative thickener systems like polyurea or calcium sulfonate for very high-temperature applications.[2][23]		

Data Presentation

Table 1: Common Antioxidant Additives for Lithium Complex Greases



Antioxidant Type	Chemical Class Examples	Primary Function	Typical Treat Rate (wt. %)
Radical Scavengers	Alkylated Diphenylamines (Aminic), Hindered Phenols (Phenolic)	Interrupt the oxidation chain reaction. Amines are generally more effective at high temperatures.[11]	0.1 - 1.0
Peroxide Decomposers	Organophosphorus compounds (Phosphites), Dithiocarbamates, Dithiophosphates (e.g., ZDDP, MoDDP)	Decompose hydroperoxides into stable, non-radical products.[11] ZDDP and MoDDP also provide anti-wear properties.[11]	0.2 - 1.5
Sulfur-Nitrogen Compounds	Thiadiazole derivatives, Phenothiazines	Act as antioxidants and can also function as metal deactivators. [10][11]	0.1 - 0.5
Metal Deactivators	Triazoles, Mercaptothiadiazoles	Form a passivating film on metal surfaces (especially copper) to prevent them from catalyzing oxidation.	0.05 - 0.2

Table 2: Key Thermal Stability Test Methods and Their Purpose



Test Method	ASTM Standard	Parameter Measured	Interpretation of Results
Dropping Point	ASTM D2265	Temperature at which grease becomes fluid	A higher dropping point indicates better thermal resistance of the thickener system. [21]
Oxidation Stability	ASTM D942	Oxygen pressure drop over time at 99°C	A smaller pressure drop over a longer period signifies better resistance to oxidation.[20]
Thermogravimetric Analysis (TGA)	-	Weight loss as a function of temperature/time	Determines the onset of thermal decomposition and quantifies base oil evaporation.[16]
Differential Scanning Calorimetry (DSC)	ASTM E2009	Oxidation Onset Temperature (OOT) or Oxidation Induction Time (OIT)	A higher OOT or longer OIT indicates superior oxidative stability.[18][24]
Worked Penetration	ASTM D217	Consistency of grease after shearing	Measuring penetration after thermal aging can indicate structural breakdown or hardening.[22]

Experimental Protocols

Protocol 1: Evaluation of Lubricant Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol provides a method for assessing the thermal stability and evaporative loss of a lubricant.



- Instrument Setup: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.
- Sample Preparation: Place approximately 10-20 mg of the lubricant sample into a tared TGA crucible (e.g., platinum or ceramic).[25]
- Atmosphere: Set the purge gas to an inert atmosphere (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to measure thermal decomposition and evaporation without oxidation.
- Thermal Program:
 - Equilibrate the sample at 40°C.
 - Ramp the temperature from 40°C to 400°C at a controlled rate of 10°C/min.[25]
 - Alternatively, for isothermal analysis, ramp to a specific test temperature (e.g., 150°C) and hold for a defined period (e.g., 24 hours).[16]
- Data Analysis: Plot the percentage of weight loss versus temperature (for ramped analysis)
 or time (for isothermal analysis). The onset temperature of significant weight loss indicates
 the beginning of thermal degradation or rapid evaporation. Compare the weight loss profiles
 of different formulations to rank their thermal stability.

Protocol 2: Assessment of Oxidative Stability using a Pressure Vessel Test (based on ASTM D942)

This protocol evaluates the resistance of a lubricating grease to oxidation under static conditions.

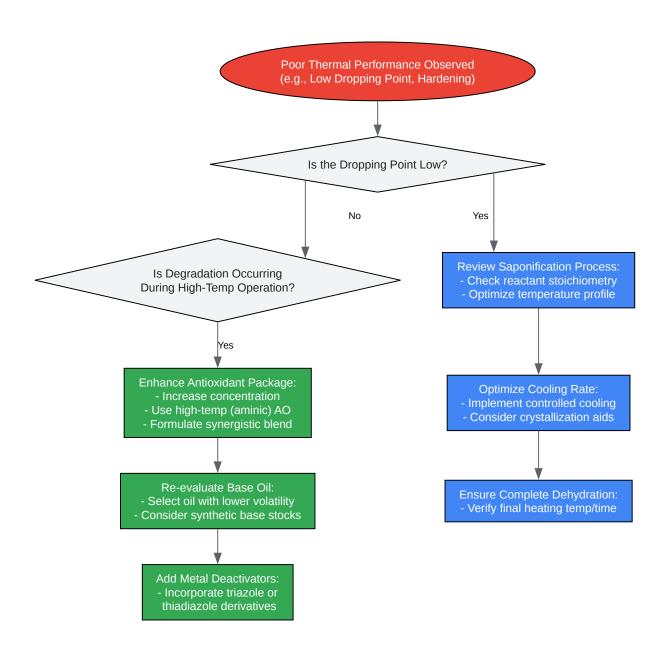
- Apparatus: Use a pressure vessel ("bomb") and associated pressure gauge and heating bath as specified in ASTM D942.
- Sample Preparation: Place 4 g of the grease sample into each of the glass sample dishes, spreading it evenly.[20]
- Assembly: Place the dishes inside the pressure vessel. Seal the vessel and purge it with oxygen to remove air.



- Pressurization: Fill the vessel with oxygen to a pressure of 110 psi (758 kPa) at 25°C.
- Heating: Place the sealed vessel into a heating bath maintained at 99 ± 0.5 °C.
- Data Collection: Record the pressure reading at specified intervals (e.g., every 24 hours) for the duration of the test (e.g., 100 hours or more).[20]
- Analysis: The result is reported as the pressure drop in psi or kPa after a specified time. A
 lower pressure drop indicates greater resistance to oxidation.

Visualizations





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Caption: Workflow for troubleshooting thermal instability in lubricants.





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Caption: Action pathways of a synergistic antioxidant blend.



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